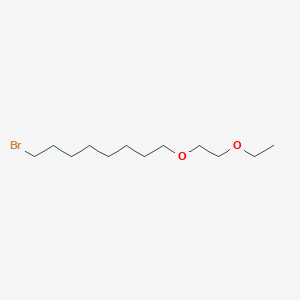

1-Bromo-8-(2-ethoxyethoxy)octane

Description

Contextualization of ω-Bromoalkyl Ethers in Organic Synthesis and Materials Science

Omega-bromoalkyl ethers are a class of compounds that feature a bromine atom at the end of an alkyl chain, which also contains an ether linkage. These molecules are valuable in organic synthesis primarily because of their dual reactivity. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the attachment of a wide variety of other functional groups. The ether portion of the molecule can influence solubility and may also participate in or stabilize certain reactions.

In materials science, ω-bromoalkyl ethers are often used as precursors for creating self-assembled monolayers (SAMs) on different surfaces. The bromo-terminated end can be chemically modified to anchor the molecule to a substrate or to serve as an initiation site for surface-initiated polymerization. This allows for the precise engineering of surface properties.

Overview of Key Structural Motifs: Octyl Chain and Ethoxyethoxy Moiety

The properties of 1-Bromo-8-(2-ethoxyethoxy)octane are largely dictated by its two main structural components: the octyl chain and the ethoxyethoxy group.

The Octyl Chain: The eight-carbon saturated chain (octyl group) is a significant feature of the molecule. This long alkyl group imparts a hydrophobic (water-repelling) character to the compound. In the context of materials science, such long chains are known to facilitate the formation of ordered, crystalline structures in polymers and promote organization in self-assembled monolayers. d-nb.info

The Ethoxyethoxy Moiety: The -OCH₂CH₂OCH₂CH₃ group, or ethoxyethoxy group, introduces a more polar and flexible segment into the molecule. This group can increase the compound's solubility in a wider range of solvents compared to a simple bromoalkane. The ether linkages can also engage in hydrogen bonding with appropriate donor molecules, influencing the intermolecular interactions of any resulting materials. The inclusion of such groups can be used to modulate the properties of metal-organic frameworks and other complex structures. tu-dortmund.de

Rationale for Investigating this compound within Contemporary Chemical Research

The investigation into this compound is driven by its potential as a versatile molecular building block. Its bifunctional nature, with a reactive site (the bromine atom) and a property-modifying group (the ethoxyethoxy moiety) separated by a flexible spacer (the octyl chain), makes it an attractive candidate for several research areas.

Chemists are interested in this compound for its potential use in synthesizing:

Amphiphilic molecules: These are compounds with both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. By reacting the bromine end of the molecule, it's possible to attach a hydrophilic head group, creating a surfactant molecule with the octyl chain as the hydrophobic tail.

Functionalized surfaces: The bromo- group can be used to attach the molecule to a surface, leaving the ethoxyethoxy group exposed. This would alter the surface's properties, for example, by making it more resistant to the non-specific binding of proteins in biomedical applications.

Linkers in complex molecules: The compound can act as a flexible linker to connect two other molecular components, finding use in areas from drug delivery to the construction of novel polymers.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic research involving this compound and similar molecules generally focuses on a few key objectives:

Synthesis and Modification: Developing efficient and high-yield methods to synthesize the compound and to subsequently use it in further reactions. This includes exploring its reactivity in nucleophilic substitution and other transformations.

Surface Modification Studies: Investigating the formation of self-assembled monolayers on various substrates. The goal is to understand how the octyl chain and the ethoxyethoxy group influence the packing and ordering of the molecules on the surface and to study the properties of the resulting functionalized material.

Creation of Novel Materials: Using the compound as a monomer or a functionalizing agent in the development of new polymers, liquid crystals, or other advanced materials. The aim is to see how the incorporation of this specific molecule affects the bulk properties of the material.

Structure

2D Structure

3D Structure

Properties

CAS No. |

206280-76-4 |

|---|---|

Molecular Formula |

C12H25BrO2 |

Molecular Weight |

281.23 g/mol |

IUPAC Name |

1-bromo-8-(2-ethoxyethoxy)octane |

InChI |

InChI=1S/C12H25BrO2/c1-2-14-11-12-15-10-8-6-4-3-5-7-9-13/h2-12H2,1H3 |

InChI Key |

DBKXJLKZEFCRNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCCCCCCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 8 2 Ethoxyethoxy Octane

Strategic Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 1-Bromo-8-(2-ethoxyethoxy)octane reveals two primary building blocks: a halogenated octane (B31449) derivative and a polyether component. The most logical disconnection is at the ether linkage, suggesting a Williamson ether synthesis as a potential final step. This approach would involve the reaction of an ω-bromoalkanol, specifically 8-bromooctan-1-ol, with a suitable ethoxy-containing electrophile, or the reaction of an alkoxide derived from 2-(2-ethoxyethoxy)ethanol with an 8-bromoalkyl halide.

Therefore, the key precursors identified are:

Halogenated Octane Precursor: 8-Bromooctan-1-ol or 1,8-dibromooctane.

Polyether Building Block: 2-(2-Ethoxyethoxy)ethanol or a reactive derivative thereof.

Synthesis of Halogenated Octane Precursors

The synthesis of the halogenated octane precursor is a critical step. Two main strategies are employed: the preparation of ω-bromoalkanols from α,ω-diols and the direct bromination of octane derivatives.

A common and efficient method for synthesizing 8-bromooctan-1-ol involves the selective monobromination of 1,8-octanediol (B150283). This can be achieved by reacting 1,8-octanediol with hydrogen bromide (HBr). chemicalbook.com

A typical laboratory procedure involves dissolving 1,8-octanediol in a solvent like toluene (B28343) or benzene, followed by the addition of aqueous hydrobromic acid. chemicalbook.comprepchem.com The reaction is often carried out under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. chemicalbook.comprepchem.com This method can yield 8-bromooctan-1-ol in high efficiency, with some reports indicating yields of around 71% to quantitative yields. chemicalbook.comprepchem.com

Table 1: Synthesis of 8-Bromooctan-1-ol from 1,8-Octanediol

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,8-Octanediol | Hydrobromic acid (48% aq.) | Toluene | Reflux, 8 hours (with Dean-Stark) | Quantitative | chemicalbook.com |

The resulting 8-bromooctan-1-ol is a bifunctional molecule with a terminal bromine atom and a primary alcohol group. Its structure can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR). chemicalbook.com

Direct bromination of octane is generally not a selective method for producing terminally functionalized derivatives due to the formation of multiple isomers. However, the bromination of 1-octanol (B28484) can be a viable route to 1-bromooctane. chemicalbook.comnih.gov This reaction is typically carried out by treating 1-octanol with hydrobromic acid, often in the presence of a dehydrating agent like sulfuric acid. chemicalbook.com The yield for this type of reaction can be quite high, with some methods reporting over 90%. chemicalbook.com

Radical bromination of alkanes can also be employed, but it tends to favor substitution at the most substituted carbon atom. youtube.com Therefore, for a linear alkane like octane, a mixture of brominated products would be expected, making it less suitable for the specific synthesis of 1-bromo-8-functionalized octane derivatives.

Another approach involves the conversion of other functional groups on an octane chain to a bromide. For instance, 8-bromooctanoic acid can be synthesized and subsequently reduced to the corresponding alcohol. lookchem.comgoogle.com

Synthesis of Polyether Building Blocks

The polyether component, 2-(2-ethoxyethoxy)ethanol, is a crucial building block for introducing the desired ethoxyethoxy group.

2-(2-Ethoxyethoxy)ethanol, also known as diethylene glycol monoethyl ether, is commercially available and widely used as a solvent. atamanchemicals.comwikipedia.orgchemeurope.com It is produced industrially by the ethoxylation of ethanol (B145695), which involves the reaction of ethanol with ethylene (B1197577) oxide. atamanchemicals.comwikipedia.org

For laboratory-scale synthesis, various methods can be employed. One approach involves the reaction of dichloroacetic acid with sodium ethoxide in absolute ethanol, followed by reduction. google.comgoogle.com Another method involves the direct reaction of a glycol with an alcohol using a modified catalyst like HZSM-5. researchgate.net The synthesis of longer, discrete oligo(ethylene glycol) chains can be achieved through Williamson ether synthesis by reacting a mono-protected glycol with a suitable electrophile. nih.gov

Table 2: Properties of 2-(2-Ethoxyethoxy)ethanol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H14O3 | wikipedia.org |

| Molar Mass | 134.175 g·mol−1 | wikipedia.org |

| Boiling Point | 196 to 202 °C | wikipedia.orgchemeurope.com |

To facilitate the coupling reaction with the halogenated octane precursor, 2-(2-ethoxyethoxy)ethanol can be converted into a more reactive species. A common strategy is to deprotonate the terminal hydroxyl group using a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then act as a nucleophile in a Williamson ether synthesis.

Alternatively, the hydroxyl group of ethylene glycol derivatives can be converted into a good leaving group, such as a tosylate or mesylate, to react with a nucleophile. prepchem.com The functionalization of poly(ethylene glycol) (PEG) derivatives is a well-established field, with numerous methods available for introducing various functional groups at the chain ends. nih.govnih.govgoogle.comacs.org These methods often involve protecting one end of the PEG chain while modifying the other. google.com

Convergent Synthetic Routes to this compound

Convergent synthesis strategies offer an efficient approach to complex molecules by preparing key fragments separately and then coupling them in the final stages. For this compound, this typically involves the formation of the ether bond as the key convergent step.

Etherification via Nucleophilic Substitution of Brominated Octane Derivatives

A primary and widely utilized method for the synthesis of ethers like this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide. masterorganicchemistry.comwikipedia.org

In a convergent approach for this compound, one possible pathway involves the reaction of the sodium salt of 2-ethoxyethanol (B86334) (sodium 2-ethoxyethoxide) with a brominated octane derivative. A common and effective starting material is 1,8-dibromooctane. wikipedia.org The reaction is carefully controlled to favor monosubstitution, where one bromine atom is displaced by the 2-ethoxyethoxide, leaving the other intact.

The general reaction scheme is as follows:

Step 1: Formation of the Alkoxide The sodium 2-ethoxyethoxide is typically prepared in situ by reacting 2-ethoxyethanol with a strong base, such as sodium hydride (NaH), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). jk-sci.comlibretexts.org

Step 2: Nucleophilic Substitution The resulting alkoxide is then reacted with an excess of 1,8-dibromooctane. The use of excess dibromide helps to minimize the formation of the disubstituted diether byproduct.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Reaction Type |

| 2-Ethoxyethanol | 1,8-Dibromooctane | Sodium Hydride (NaH) | THF or DMF | S |

A similar synthetic strategy has been reported for the synthesis of 1-Bromo-8-(thiophen-2-yl)octane, where 8-(thiophen-2-yl)octan-1-ol is first converted to a mesylate, which is a good leaving group, and then displaced by a bromide ion. prepchem.com This highlights the versatility of using a bifunctional octane derivative and a nucleophile to form the desired product.

Coupling Reactions Involving Alkyl Bromides and Ethoxyethoxy Alcohols

An alternative convergent route involves starting with 8-bromo-1-octanol (B1265630). This intermediate can be synthesized from 1,8-octanediol by reaction with hydrobromic acid. chemicalbook.comprepchem.com

In this approach, the hydroxyl group of 8-bromo-1-octanol is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as the nucleophile, attacking an electrophilic ethylating agent that contains the ethoxy group, such as 1-bromo-2-ethoxyethane.

Step 1: Alkoxide Formation from 8-Bromo-1-octanol 8-bromo-1-octanol is treated with a strong base like sodium hydride in a suitable aprotic solvent to generate the sodium 8-bromooctan-1-oxide.

Step 2: Nucleophilic Attack on an Ethoxyethyl Halide The alkoxide then reacts with a suitable ethoxyethyl halide, for instance, 1-chloro-2-ethoxyethane or 1-bromo-2-ethoxyethane, via an SN2 reaction to form the final ether product.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Reaction Type |

| 8-Bromo-1-octanol | 1-Bromo-2-ethoxyethane | Sodium Hydride (NaH) | THF or DMF | S |

This method offers good control as the two different halogenated fragments are coupled in the final step. The choice between the two convergent pathways may depend on the availability and cost of the starting materials.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be effectively applied to the synthesis of this compound, particularly in the context of the Williamson ether synthesis.

Principles of Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis, in its classic form, generates a salt byproduct (e.g., NaBr), which lowers its atom economy. numberanalytics.com

Utilization of Sustainable Solvents and Solvent-Free Reaction Media

Traditional Williamson ether synthesis often employs polar aprotic solvents like DMF and DMSO, which are effective but have environmental and health concerns. jk-sci.comnumberanalytics.com Green chemistry encourages the use of more sustainable solvents.

For the synthesis of this compound, alternative solvents could include:

Water: The use of water as a solvent is highly desirable from a green chemistry perspective. Micellar catalysis, using surfactants, can create a microenvironment that facilitates the reaction between the water-insoluble organic reactants. researchgate.net

Ionic Liquids and Deep Eutectic Solvents: These have been shown to be effective media for Williamson ether synthesis, sometimes enhancing reaction rates and offering potential for recyclability. numberanalytics.com

Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free conditions, particularly with the use of solid-supported bases and microwave irradiation. orgchemres.org This dramatically reduces the amount of solvent waste.

| Solvent Type | Examples | Sustainability Aspect |

| Conventional | DMF, DMSO, THF | Effective but can be toxic and difficult to dispose of. |

| Sustainable | Water, Ethanol, Ionic Liquids | Lower environmental impact, potentially recyclable. nih.gov |

| Solvent-Free | Solid-supported reagents | Eliminates solvent waste. orgchemres.org |

Application of Catalytic Systems and Energy-Efficient Methods (e.g., Microwave/Ultrasound Assistance)

To enhance the efficiency and sustainability of the synthesis, various catalytic systems and energy-efficient methods can be employed.

Phase-Transfer Catalysis (PTC): This technique is particularly useful when one reactant is soluble in an organic phase and the other (the alkoxide) is in an aqueous or solid phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the alkoxide to the organic phase, accelerating the reaction and often allowing for the use of milder reaction conditions and less hazardous solvents. wikipedia.orgnumberanalytics.comjlu.edu.cncrdeepjournal.org This can lead to higher yields and simpler work-up procedures. jlu.edu.cn

Microwave and Ultrasound Assistance: Both microwave irradiation and ultrasound have been shown to significantly accelerate the Williamson ether synthesis. researchgate.netrsc.orgrsc.org

Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times, often in the order of minutes instead of hours, and frequently results in higher yields and cleaner reactions. orgchemres.orgchegg.comresearchgate.netjksus.orgarkat-usa.org

Ultrasound irradiation can enhance the reaction rate by creating localized high temperatures and pressures through acoustic cavitation, which can be particularly effective in heterogeneous reactions. researchgate.netrsc.org

The combination of microwave and ultrasound has been shown to be a highly efficient method for promoting Williamson ether synthesis, even in the absence of phase-transfer catalysts. researchgate.netrsc.orgrsc.org

These energy-efficient methods not only reduce reaction times and energy consumption but can also enable the use of less reactive reagents or milder conditions, contributing to a greener synthetic process.

Isolation and Purification Strategies for this compound

Following the synthesis of this compound, a meticulous purification process is essential to remove unreacted starting materials, byproducts, and any remaining solvents. A combination of extraction, chromatographic separation, and distillation is typically employed to achieve a high degree of purity.

The initial workup of the reaction mixture often involves washing with aqueous solutions to remove water-soluble impurities. This can include sequential washes with a mild acid (e.g., 10% hydrochloric acid), a basic solution (e.g., saturated sodium bicarbonate), and brine (saturated sodium chloride solution). prepchem.com The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water before concentration. prepchem.com

Chromatographic Separation Techniques

Column chromatography is a powerful technique for the separation of this compound from closely related impurities. The choice of the stationary phase and the mobile phase is critical for achieving effective separation.

Stationary Phase: Silica (B1680970) gel is a commonly used adsorbent for the purification of moderately polar organic compounds like ethers and alkyl halides. Its high surface area and affinity for polar functional groups allow for the differential retention of components in a mixture.

Mobile Phase: The selection of the eluent, or mobile phase, is determined by the polarity of the target compound and the impurities. A solvent system of petroleum ether and ethyl acetate (B1210297) is often effective. The separation process typically begins with a non-polar solvent system, and the polarity is gradually increased by adding more ethyl acetate. This gradient elution allows for the sequential separation of compounds based on their polarity. Non-polar impurities will elute first, followed by the desired product, this compound. More polar impurities will be more strongly retained on the silica gel and will elute last.

Table 1: Illustrative Chromatographic Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase | Petroleum Ether/Ethyl Acetate Gradient |

| Elution Order | 1. Non-polar byproducts 2. This compound 3. Polar impurities (e.g., unreacted alcohols) |

This table is illustrative and specific ratios for the mobile phase would be determined empirically.

Distillation under Controlled Conditions

Following chromatographic purification, distillation under reduced pressure (vacuum distillation) is an effective final step to obtain highly pure this compound. This technique is particularly suitable for high-boiling liquids that may decompose at their atmospheric boiling point.

By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a lower temperature. The specific boiling point is dependent on the applied pressure. For instance, related long-chain bromoalkanes are distilled under vacuum to achieve high purity.

Table 2: Hypothetical Boiling Point of this compound at Reduced Pressure

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 1 | ~130 - 140 |

| 5 | ~155 - 165 |

| 10 | ~170 - 180 |

This table provides estimated values based on the physical properties of similar compounds. Actual boiling points would need to be determined experimentally.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 8 2 Ethoxyethoxy Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A complete NMR analysis of 1-Bromo-8-(2-ethoxyethoxy)octane would involve a combination of one-dimensional and two-dimensional techniques to assign all proton and carbon signals.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

¹H NMR: A proton NMR spectrum of this compound would be expected to reveal distinct signals for each unique proton environment. The methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂-) would likely appear as a triplet at approximately 3.4 ppm due to the deshielding effect of the halogen. The methylene groups of the octyl chain would produce a complex multiplet region between approximately 1.2 and 1.9 ppm. The ethoxyethoxy moiety would show characteristic signals: a triplet for the terminal methyl group (-O-CH₂-CH₃) around 1.2 ppm, a quartet for the adjacent methylene group (-O-CH₂-CH₃) around 3.5 ppm, and overlapping signals for the remaining methylene groups (-O-CH₂-CH₂-O-) in the range of 3.4 to 3.7 ppm.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atom bonded to the bromine (Br-CH₂-) is expected to resonate in the range of 33-34 ppm. The carbons of the octyl chain would appear between 28 and 33 ppm. For the ethoxyethoxy group, the terminal methyl carbon (-O-CH₂-CH₃) would be observed around 15 ppm, while the methylene carbons would be found in the more deshielded region of 66-71 ppm due to the influence of the oxygen atoms.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Br-CH ₂-(CH₂)₆- | ~3.4 | Triplet |

| Br-CH₂-CH ₂-(CH₂)₅- | ~1.85 | Multiplet |

| -(CH₂)₅-CH ₂-CH₂-O- | ~1.56 | Multiplet |

| Br-(CH₂)₆-CH ₂-CH₂-O- | ~1.3-1.4 | Multiplet |

| -O-CH₂-CH ₂-O-CH₂-CH₃ | ~3.6 | Multiplet |

| -O-CH ₂-CH₂-O-CH₂-CH₃ | ~3.45 | Triplet |

| -O-CH₂-CH₂-O-CH ₂-CH₃ | ~3.5 | Quartet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C H₂Br | ~33-34 |

| CH₂C H₂Br | ~32-33 |

| -(C H₂)₄- | ~28-30 |

| -C H₂-CH₂-O- | ~26-27 |

| -CH₂-C H₂-O- | ~71 |

| -O-C H₂-CH₂-O- | ~70 |

| -O-CH₂-C H₂-O- | ~69 |

| -O-CH₂-CH₂-O-C H₂-CH₃ | ~66 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, especially in the crowded alkyl and ethoxy regions, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, allowing for the tracing of the spin systems within the octyl chain and the ethoxyethoxy moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons, providing a clear linkage of the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connectivity between the octyl chain and the ethoxyethoxy group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₁₄H₂₉BrO₂), HRMS would be expected to show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the⁷⁹Br and⁸¹Br isotopes. The exact masses of these molecular ions would be measured with high precision, and the observed values would be compared to the calculated theoretical masses to confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the alkyl C-H bonds in the octane (B31449) and ethoxy groups.

C-O stretching: A strong, prominent band in the 1050-1150 cm⁻¹ region, indicative of the ether linkages (C-O-C).

C-Br stretching: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, corresponding to the carbon-bromine bond.

Other Relevant Spectroscopic Techniques in Chemical Research

While NMR, HRMS, and IR spectroscopy form the cornerstone of structural characterization, other techniques could provide further insights. For instance, Raman spectroscopy could offer complementary information on the vibrational modes of the molecule, particularly for the less polar bonds. Additionally, techniques like X-ray crystallography, if a suitable crystal can be obtained, would provide the ultimate confirmation of the three-dimensional structure in the solid state.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Derivatization Studies of 1 Bromo 8 2 Ethoxyethoxy Octane

Nucleophilic Substitution Chemistry of the Bromine Atom

The bromine atom in 1-Bromo-8-(2-ethoxyethoxy)octane is susceptible to displacement by a wide range of nucleophiles. As a primary alkyl halide, it predominantly undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral, and the simultaneous departure of the bromide leaving group. researchgate.net The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Nucleophilic substitution provides a direct pathway to a diverse array of ω-functionalized octyl ethers, where the terminal bromine is replaced by a new functional group. This strategy is fundamental for incorporating the 8-(2-ethoxyethoxy)octyl moiety into more complex molecular architectures. The general transformation can be represented as:

Br-(CH₂)₈-O-(CH₂)₂-O-CH₂CH₃ + Nu⁻ → Nu-(CH₂)₈-O-(CH₂)₂-O-CH₂CH₃ + Br⁻

Where Nu⁻ represents a generic nucleophile. This reaction allows for the introduction of various functionalities at the ω-position, significantly expanding the synthetic utility of the parent compound.

The electrophilic carbon of the C-Br bond readily reacts with soft and hard heteroatom nucleophiles.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can displace the bromide to form the corresponding primary, secondary, and tertiary amines, respectively. chemguide.co.ukchemguide.co.uk The initial reaction of this compound with ammonia yields the primary amine, 8-(2-ethoxyethoxy)octan-1-amine. However, this product is also nucleophilic and can react further with the starting alkyl bromide, potentially leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org Using a large excess of the nitrogen nucleophile can favor the formation of the desired amine. chemguide.co.uk Other nitrogen nucleophiles like azide (B81097) (N₃⁻) and cyanide (CN⁻) ions are also effective, yielding ω-azido and ω-cyano ethers, respectively.

Oxygen Nucleophiles: A variety of oxygen-based nucleophiles, such as hydroxide (B78521), alkoxides, and carboxylates, can be employed to form alcohols, ethers, and esters. For instance, reaction with sodium hydroxide under heating would yield 8-(2-ethoxyethoxy)octan-1-ol. organic-chemistry.org Alkoxides (RO⁻) react to form new ethers, effectively elongating the carbon chain or introducing different functionalities. Carboxylate anions (RCOO⁻) react to produce the corresponding esters.

Sulfur Nucleophiles: Sulfur-centered nucleophiles are particularly effective in SN2 reactions due to their high polarizability and nucleophilicity. harvard.edu Thiols (RSH) can be deprotonated to form thiolates (RS⁻), which are excellent nucleophiles for displacing the bromide and forming thioethers (sulfides). evitachem.com Other sulfur nucleophiles like thiourea (B124793) and sulfide (B99878) ion are also highly reactive. libretexts.org For example, reaction with sodium hydrosulfide (B80085) (NaSH) would lead to the formation of 8-(2-ethoxyethoxy)octane-1-thiol.

The following table summarizes the expected products from the reaction of this compound with various heteroatom nucleophiles.

| Nucleophile | Reagent Example | Product Class | Specific Product Name |

| Nitrogen | |||

| Amine | Ammonia (NH₃) | Primary Amine | 8-(2-ethoxyethoxy)octan-1-amine |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide | 1-Azido-8-(2-ethoxyethoxy)octane |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 9-(2-ethoxyethoxy)nonanenitrile |

| Oxygen | |||

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | 8-(2-ethoxyethoxy)octan-1-ol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | 1-Ethoxy-8-(2-ethoxyethoxy)octane |

| Carboxylate | Sodium Acetate (B1210297) (NaOAc) | Ester | 8-(2-ethoxyethoxy)octyl acetate |

| Sulfur | |||

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol | 8-(2-ethoxyethoxy)octane-1-thiol |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether | Ethyl 8-(2-ethoxyethoxy)octyl sulfide |

| Thiocyanate | Sodium Thiocyanate (NaSCN) | Thiocyanate | 8-(2-ethoxyethoxy)octyl thiocyanate |

Organometallic Transformations Involving the this compound Scaffold

The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the terminal carbon from electrophilic to nucleophilic. This umpolung opens up a different set of synthetic possibilities, primarily involving the formation of new carbon-carbon bonds.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, [8-(2-ethoxyethoxy)octyl]magnesium bromide. researchgate.net The formation of a Grignard reagent is often initiated by chemical or mechanical activation of the magnesium surface and is an exothermic process once it begins. researchgate.net The ether functionality within the substrate molecule may assist in solvating the magnesium center of the newly formed Grignard reagent.

Br-(CH₂)₈-O-R + Mg → BrMg-(CH₂)₈-O-R (where R = -(CH₂)₂-O-CH₂CH₃)

This organometallic species is a powerful nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

The table below illustrates potential reactions of the Grignard reagent derived from this compound.

| Electrophile | Intermediate Product | Final Product after Acidic Workup | Product Class |

| Formaldehyde (H₂CO) | R'OMgBr (R' = 9-(2-ethoxyethoxy)nonyl) | 9-(2-ethoxyethoxy)nonan-1-ol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | R'OMgBr (R' = 10-(2-ethoxyethoxy)decan-2-yl) | 10-(2-ethoxyethoxy)decan-2-ol | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | R'OMgBr (R' = 2-methyl-10-(2-ethoxyethoxy)decan-2-yl) | 2-Methyl-10-(2-ethoxyethoxy)decan-2-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | R'COOMgBr (R' = 8-(2-ethoxyethoxy)octyl) | 9-(2-ethoxyethoxy)nonanoic acid | Carboxylic Acid |

An alternative method to generate a carbanionic species is through lithium-halogen exchange. This reaction typically involves treating the alkyl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. wikipedia.org The exchange is generally a fast and kinetically controlled process, with the equilibrium favoring the formation of the more stable organolithium species. harvard.edu For primary alkyl bromides, the reaction with tert-butyllithium is often preferred.

Br-(CH₂)₈-O-R + 2 t-BuLi → Li-(CH₂)₈-O-R + t-Bu-Br + LiCl + isobutene + isobutane

The resulting organolithium reagent, [8-(2-ethoxyethoxy)octyl]lithium, is more reactive than the corresponding Grignard reagent and will undergo similar reactions with electrophiles. The presence of the ether linkage in the substrate could potentially influence the reactivity and aggregation state of the organolithium species through intramolecular chelation. pku.edu.cn However, such chelation can sometimes reduce the nucleophilic reactivity compared to non-chelated analogues. pku.edu.cn

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While traditionally applied to aryl and vinyl halides, recent advancements have expanded the scope to include alkyl halides. wikipedia.org this compound, as a primary alkyl bromide, has the potential to participate in several such transformations.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., boronic acid or ester) in the presence of a palladium catalyst and a base to form a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond. researchgate.netrsc.org

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C(sp³)–C(sp) bond, yielding an internal alkyne. organic-chemistry.orglibretexts.org

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C(sp³)–N bond, providing a direct route to higher-order amines. wikipedia.orgatlanchimpharma.comorganic-chemistry.org

The success of these reactions with an alkyl bromide like this compound is highly dependent on the choice of catalyst, specifically the ligand coordinated to the metal center, and the reaction conditions. β-hydride elimination is a common side reaction with alkyl halides, which can be suppressed by using appropriate ligands and conditions.

The table below outlines potential products from various cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Class | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Arylated Alkane | 1-Phenyl-8-(2-ethoxyethoxy)octane |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Internal Alkyne | 1-Phenyl-dec-9-ynyl (2-ethoxyethyl) ether |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Substituted Alkene | 1-Phenyl-dec-9-enyl (2-ethoxyethyl) ether |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BrettPhos | N-Alkylated Aniline | N-[8-(2-ethoxyethoxy)octyl]aniline |

Application in Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Negishi, Sonogashira Coupling)

While direct studies on this compound in named cross-coupling reactions are not extensively documented, its reactivity can be inferred from the well-established behavior of analogous long-chain alkyl bromides. These compounds are known substrates for several palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. libretexts.org The coupling of alkyl bromides containing β-hydrogens can be achieved under relatively mild, room-temperature conditions with the appropriate choice of palladium catalyst and ligand, such as PCy₃ (tricyclohexylphosphine). nih.govorganic-chemistry.org For a substrate like this compound, the reaction would involve its coupling with an organoboronic acid or ester in the presence of a palladium catalyst and a base to yield a more complex molecule, extending the carbon chain at the site of the original bromine atom. libretexts.orgorganic-chemistry.org The ether functionality is generally stable under the basic conditions required for the Suzuki-Miyaura reaction. libretexts.org

Negishi Coupling: This reaction forms a new carbon-carbon bond by coupling an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org The Negishi reaction is known for its high functional group tolerance, although the organozinc reagents can be sensitive to air and water. wikipedia.orgnobelprize.org The coupling of this compound would follow the general mechanism involving oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to give the final product. nobelprize.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) or C(sp)-C(sp) bond, traditionally by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org While the classic Sonogashira reaction does not typically involve alkyl halides, advancements have made the coupling of unactivated alkyl bromides possible. These reactions often require specific ligands, such as N-heterocyclic carbenes (NHCs), to facilitate the coupling with terminal alkynes. organic-chemistry.org The reaction of this compound would yield a long-chain molecule containing an internal alkyne.

Table 1: Overview of Potential Cross-Coupling Reactions for this compound

| Coupling Reaction | Typical Coupling Partner | Catalyst System (Example) | Key Features |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(OAc)₂ / PCy₃, Base (e.g., K₃PO₄) | Mild conditions, high functional group tolerance. libretexts.orgorganic-chemistry.orgrsc.org |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ or Ni(acac)₂ | High reactivity, broad scope. wikipedia.orgnobelprize.org |

| Sonogashira | Terminal alkyne | Pd catalyst with NHC ligand, Cu(I) co-catalyst | Forms C-C triple bonds. organic-chemistry.orgnih.gov |

Palladium-Mediated Transformations of Analogous Bromoalkanes

The past decade has seen significant progress in the palladium-catalyzed cross-coupling of alkyl halides, which were once considered challenging substrates due to issues like slow oxidative addition and facile β-hydride elimination. rsc.orgnih.gov The development of new, effective ligands has been crucial to this advancement. rsc.org

For unactivated primary alkyl bromides like this compound, successful Suzuki cross-couplings have been achieved at room temperature using palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or N-heterocyclic carbenes (NHCs). nih.gov These catalytic systems are now capable of facilitating a range of transformations, including the formation of Csp³–Csp³, Csp³–Csp², and Csp³–Csp bonds. rsc.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The alkyl bromide adds to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org

Transmetalation: A carbon-based nucleophile (from an organoboron, organozinc, or other organometallic reagent) displaces the halide on the palladium center. libretexts.orglibretexts.org

Reductive Elimination: The two organic groups are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orglibretexts.org

The reactivity of the halide in these transformations follows the general trend of I > Br > Cl, making alkyl bromides effective substrates for these coupling reactions. libretexts.org

Reactions Involving the Ether Linkage and Its Chemical Stability

Ethers are generally known for their chemical stability and are often used as solvents for this reason. libretexts.orgpressbooks.pub However, the C-O bonds in the ethoxyethoxy moiety of the title compound can be cleaved under specific, typically harsh, reaction conditions. longdom.orgfiveable.me

Cleavage Mechanisms under Specific Reaction Conditions

The cleavage of ethers most commonly occurs in the presence of strong acids, particularly hydrohalic acids like HBr and HI. libretexts.orgpressbooks.pub The reaction proceeds via nucleophilic substitution, and the specific mechanism, either Sₙ1 or Sₙ2, depends on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

For a primary alkyl ether like this compound, the cleavage would proceed through an Sₙ2 mechanism. The reaction is initiated by the protonation of one of the ether oxygen atoms by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks one of the adjacent carbon atoms. masterorganicchemistry.com Attack will occur at the less sterically hindered carbon, leading to the formation of an alcohol and an alkyl halide. libretexts.orglongdom.org Due to the primary nature of the carbons in the ether backbone, an Sₙ1 pathway involving a stable carbocation intermediate is unlikely. pressbooks.pubwikipedia.org

While acidic cleavage is the most common method, ethers can also be cleaved by strongly basic reagents like organolithium compounds, though this is less frequent for acyclic ethers. wikipedia.orglongdom.org

Table 2: Conditions for Ether Cleavage

| Reagent(s) | Mechanism Type (for primary ethers) | General Products | Notes |

| Strong Acid (HBr, HI) | Sₙ2 | Alcohol and Alkyl Halide | Requires heat; HCl is generally ineffective. pressbooks.pubwikipedia.org |

| Lewis Acid (BBr₃) | Nucleophilic Substitution | Alcohol and Alkyl Bromide | Effective for cleaving ethers. masterorganicchemistry.com |

| Strong Base (e.g., Organolithiums) | Basic Cleavage | Alkene and Alkoxide | Generally requires low temperatures and is more common for cyclic ethers. longdom.orgwikipedia.org |

Potential for Ring-Opening Reactions with Cyclic Ether Analogs

While this compound is an acyclic ether, its reactivity can be compared to cyclic ether analogs such as tetrahydrofuran (THF) and 1,4-dioxane (B91453) to understand the behavior of the ether linkage. fiveable.meyoutube.com Common cyclic ethers like THF and dioxane are generally unreactive but can be cleaved by strong acids, similar to their acyclic counterparts. libretexts.orgopenstax.org

The most significant difference in reactivity is seen with strained cyclic ethers, particularly three-membered rings called epoxides (or oxiranes). libretexts.orgopenstax.org The high ring strain in epoxides makes them highly susceptible to ring-opening reactions with a wide range of nucleophiles, even under mild conditions. fiveable.melibretexts.org This contrasts sharply with the stability of less-strained five- and six-membered cyclic ethers and acyclic ethers, which require harsh acidic conditions for cleavage. libretexts.orgopenstax.org Therefore, while the ether linkages in this compound are robust, the principles of acid-catalyzed cleavage observed in analogs like THF and dioxane are directly applicable.

Advanced Applications and Research Contributions of 1 Bromo 8 2 Ethoxyethoxy Octane Derivatives

Utility as a Synthon in Complex Organic Synthesis

As a synthon, 1-Bromo-8-(2-ethoxyethoxy)octane offers two distinct reactive sites: a terminal bromide and a flexible ethoxyethoxy ether linkage. This duality allows for its incorporation into a wide array of complex molecular structures. The bromo group serves as a classic site for nucleophilic substitution or for the formation of organometallic reagents, while the ethoxyethoxy moiety can influence solubility, conformation, and intermolecular interactions.

The long, flexible octyl chain, combined with the polar ethoxyethoxy group, makes this compound an intriguing candidate for the synthesis of macrocycles and other supramolecular structures. While direct examples of its use in macrocyclization are not prevalent in the literature, its structural motifs are found in related systems. The principle involves leveraging the bromo-functional end for cyclization reactions, while the ether-containing tail can be oriented towards the interior or exterior of the macrocycle to modulate its properties. For instance, the ether linkages can provide coordination sites for metal ions or hydrogen bond acceptors, influencing the host-guest chemistry of the resulting macrocycle.

In the synthesis of natural products and bio-inspired molecules, long-chain functionalized alkanes are common intermediates. The 1-bromo-8-octanol scaffold, a precursor to this compound, is a readily accessible starting material. The ethoxyethoxy group can serve as a protected hydroxyl group or be used to enhance the lipophilicity of a target molecule, potentially improving its transport properties across biological membranes. While specific examples of its incorporation into named natural products are not documented, its potential as a flexible linker or a side chain in complex bioactive molecules is significant.

Role in Polymer and Macromolecular Chemistry

The introduction of specific side chains onto polymer backbones is a powerful strategy for tuning the properties of the resulting materials. The this compound moiety is particularly relevant in the field of conjugated polymers for electronic applications.

This compound can be used to functionalize monomers prior to polymerization. For example, it can be attached to a thiophene (B33073) or other aromatic unit via a nucleophilic substitution reaction, where the bromide is displaced. The resulting monomer, now bearing a long, flexible, and polar side chain, can then be polymerized. This "grafting-to" approach allows for the precise placement of the functional side chain on the monomer unit. The synthesis of related functionalized monomers, such as those with oligo(ethylene glycol) (OEG) side chains, is a well-established method for producing soluble and processable conjugated polymers. rsc.orgnih.gov

The properties of conjugated polymers are highly dependent on their molecular packing and morphology. Side-chain engineering is a critical tool for controlling these characteristics. rsc.org The introduction of ethoxyethoxy side chains, such as the one found in this compound, offers several advantages over simple alkyl chains. acs.orgnih.gov These include:

Enhanced Solubility : The polarity of the ether linkages improves the solubility of the polymer in a wider range of solvents, which is crucial for solution-based processing of electronic devices. nih.gov

Improved Ionic Conductivity : For applications in bioelectronics and organic electrochemical transistors (OECTs), the ability of the ether groups to coordinate and transport ions is a significant benefit. nih.gov

Modified Intermolecular Interactions : The flexible and polar nature of the ethoxyethoxy side chains can influence the π-π stacking of the conjugated polymer backbones, which directly impacts charge transport and electronic performance. rsc.org

Table 1: Comparison of Side-Chain Effects on Conjugated Polymer Properties

| Side-Chain Type | Typical Properties | Impact on Electronic Applications |

| Alkyl Chains | Hydrophobic, can lead to high crystallinity | Good charge mobility in highly ordered domains, but can suffer from low solubility. |

| Ethoxyethoxy Chains | Hydrophilic/polar, flexible | Enhanced solubility, improved ionic conductivity, and tunable intermolecular packing for optimized device performance. rsc.orgrsc.org |

The self-assembly of block copolymers into well-defined nanostructures is a key area of materials science. rsc.orgnih.govmdpi.com The inclusion of polyether segments, such as those derived from this compound, can significantly direct this process. In amphiphilic block copolymers, the hydrophilic nature of the ethoxyethoxy side chains can drive the formation of specific morphologies, such as micelles or vesicles, in solution. rsc.orgresearchgate.net The interplay between the rigid conjugated backbone and the flexible, polar side chains dictates the final morphology of the polymer in the solid state, which is critical for applications ranging from drug delivery to nanolithography. acs.orgmdpi.com Research has shown that even the length and branching of these glycol-based side chains can have a profound impact on the crystalline packing and hierarchical self-assembly of polymers. nih.govacs.orgnih.gov

Contributions to Advanced Materials Science

The adaptable nature of this compound derivatives makes them valuable building blocks in the creation of advanced materials with tailored properties. Researchers have leveraged their distinct functionalities to synthesize innovative probes, sensors, and nanostructures.

Synthesis of Profluorescent Probes and Chemical Sensors

While direct synthesis of profluorescent probes from this compound is not extensively documented, its structural motifs are relevant to the design of such sensors. Profluorescent probes are molecules that exhibit a significant increase in fluorescence upon interaction with a specific analyte. The design of these probes often involves a fluorophore and a recognition element connected by a linker. The bromoalkane moiety of this compound can be readily converted to other functional groups, such as azides or amines, which can then be coupled to fluorescent dyes and analyte-binding units.

For instance, the long alkyl chain with the embedded ether linkages can influence the solubility and photophysical properties of a potential probe, making it suitable for use in biological environments. The flexibility of the chain can also be a critical factor in the conformational changes that lead to a "turn-on" fluorescence signal.

Design of Ligand-Directed Probes and Bioconjugation Agents

The terminal bromine atom of this compound serves as a key reactive site for its use in creating ligand-directed probes and bioconjugation agents. These agents are designed to target specific biological molecules or cellular components. The bromo group can be displaced by nucleophiles, such as thiols on proteins or amines on biomolecules, to form stable covalent bonds.

The ethoxyethoxy group imparts a degree of hydrophilicity, which can be advantageous in maintaining the solubility of the resulting bioconjugate in aqueous buffers, a common requirement for biological applications. This dual character—a reactive handle for conjugation and a solubilizing chain—makes derivatives of this compound promising candidates for linking reporter molecules, such as fluorescent dyes or radioisotopes, to targeting ligands like peptides or antibodies.

Engineering of Self-Assembled Monolayers (SAMs) and Nanostructures

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. They are of great interest for modifying surface properties and creating functional interfaces. While research on SAMs has more commonly featured alkanethiols on gold surfaces, the principles can be extended to molecules like this compound derivatives on suitable substrates.

The long alkyl chain promotes the formation of an ordered monolayer through van der Waals interactions. After the assembly, the exposed terminal group dictates the functionality of the surface. In the case of a derivative of this compound, the surface could be functionalized post-assembly via reactions of the bromo group. This allows for the creation of surfaces with specific chemical properties, which can be used to control adhesion, wetting, or to immobilize other molecules. The embedded ether linkages can also influence the packing and stability of the monolayer.

The amphiphilic nature of molecules derived from this compound, possessing both hydrophobic (alkyl chain) and hydrophilic (ethoxyethoxy) parts, makes them suitable for the bottom-up fabrication of various nanostructures in solution, such as micelles or vesicles. These structures can encapsulate other molecules and are being explored for applications in drug delivery and nanotechnology. A 2024 study highlighted the synthesis of new amphiphilic esters with emulsifying properties for the long-term encapsulation of hydrophobic compounds, demonstrating the utility of the 2-(2-ethoxyethoxy)ethanol precursor in forming such functional molecules. uminho.pt

Exploration in Catalysis and Reaction Development

In the realm of catalysis, the applications of this compound derivatives are primarily as reactants or building blocks in the synthesis of more complex molecules rather than as catalysts themselves. The presence of the bromo group allows these molecules to participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

By reacting the bromo-derivative with a suitable partner, chemists can introduce the C8H16O2 chain onto a wide range of molecular scaffolds. This can be used to modify the properties of catalysts, for example, by introducing a solubilizing tail to a homogeneous catalyst to facilitate its separation from the reaction products, a concept known as "catalyst recycling."

Furthermore, the ether linkages within the chain can potentially act as coordinating sites for certain metal catalysts, influencing the reactivity and selectivity of a catalytic process. While specific research in this area is nascent, the structural features of this compound derivatives present intriguing possibilities for the design of novel ligands and catalyst systems.

Emerging Research Avenues and Future Prospects for 1 Bromo 8 2 Ethoxyethoxy Octane

Development of Highly Efficient and Selective Catalytic Transformations

The structure of 1-Bromo-8-(2-ethoxyethoxy)octane, featuring a terminal alkyl bromide, presents a versatile platform for a variety of catalytic transformations. Future research is anticipated to focus on developing highly efficient and selective catalytic systems to leverage the reactivity of the C-Br bond.

One promising area is the advancement of cross-coupling reactions. While traditional methods like Suzuki, Sonogashira, and Heck couplings are applicable, future work will likely target the use of more sophisticated catalyst systems. This could involve the design of ligands that allow for lower catalyst loadings, milder reaction conditions, and higher functional group tolerance. For instance, the development of catalysts that can selectively activate the C-Br bond in the presence of the ether linkages without causing cleavage is a key research goal.

Another avenue of exploration is C-H activation. Emerging catalytic methods could enable the direct functionalization of the octane (B31449) chain, offering new pathways to complex molecules without the need for pre-functionalized starting materials. This would represent a significant step forward in atom economy and synthetic efficiency.

Furthermore, research into novel nucleophilic substitution reactions is expected. This could involve the use of organocatalysts or photocatalytic methods to introduce a wide range of functional groups at the terminal position, thereby expanding the molecular diversity accessible from this starting material.

| Reaction Type | Potential Catalyst System | Research Focus |

| Cross-Coupling | Palladium or Nickel with advanced ligands | Lower catalyst loading, milder conditions |

| C-H Activation | Iridium or Rhodium complexes | Site-selective functionalization of the alkyl chain |

| Nucleophilic Substitution | Organocatalysts, Photocatalysts | Introduction of diverse functional groups |

Integration into Novel Functional Materials and Devices

The unique bifunctional nature of this compound, with its reactive bromide and flexible ethoxyethoxy chain, makes it an attractive building block for new functional materials.

A significant area of future research will be its use in the synthesis of advanced polymers. The bromo- group can act as an initiator or a point of attachment for polymer chains, while the ethoxyethoxy moiety can impart properties such as hydrophilicity, flexibility, and biocompatibility. This could lead to the development of novel amphiphilic block copolymers for drug delivery systems or specialized coatings.

The molecule's structure is also well-suited for the formation of self-assembled monolayers (SAMs) on various substrates. The bromo- group can be transformed into a suitable anchor group (e.g., a thiol or silane) to bind to surfaces like gold or silica (B1680970). The ethoxyethoxy chain would then form the outer layer, which could be used to control surface properties such as wettability or to resist protein fouling in biomedical devices.

In the realm of electronic devices, this compound could be a precursor for organic semiconductors or dielectric materials. By incorporating it into larger conjugated systems via its bromo- functionality, researchers could fine-tune the electronic properties and processability of materials for applications in organic field-effect transistors (OFETs) or sensors.

Advancements in Sustainable Synthesis Protocols and Process Intensification

Future research will undoubtedly focus on developing greener and more efficient methods for the synthesis of this compound and related compounds.

One key area is the adoption of phase-transfer catalysis (PTC). PTC can facilitate reactions between immiscible reactants, reducing the need for organic solvents and often leading to higher yields and selectivities. This approach is particularly well-suited for the synthesis of ethers and alkyl halides.

The implementation of flow chemistry represents another significant advancement. Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and scalability. This technology can also enable the use of hazardous reagents in a more controlled manner and can be integrated with in-line purification and analysis for a more streamlined process.

Furthermore, there is a growing interest in biocatalysis for the synthesis of specialty chemicals. The use of enzymes could offer unparalleled selectivity and milder reaction conditions, significantly reducing the environmental impact of the synthesis. Research into enzymes that can perform specific halogenation or etherification reactions could provide a truly sustainable route to this class of molecules.

Interdisciplinary Applications in Chemical Biology and Nanoscience

The distinct functionalities of this compound open up a wide range of possibilities in interdisciplinary fields like chemical biology and nanoscience.

In chemical biology, this molecule could serve as a versatile linker for bioconjugation. The bromo- group can be readily converted to other functional groups, such as azides or alkynes, for use in "click" chemistry reactions to attach it to biomolecules like proteins or DNA. The ethoxyethoxy chain can act as a spacer arm, providing flexibility and solubility to the resulting conjugate. Such linkers are crucial for the development of antibody-drug conjugates (ADCs) and diagnostic probes.

In the field of nanoscience, this compound is an ideal candidate for the surface modification of nanoparticles. By attaching this molecule to the surface of quantum dots, gold nanoparticles, or magnetic nanoparticles, researchers can control their solubility, stability, and biological interactions. The ethoxyethoxy group, being a short polyethylene (B3416737) glycol (PEG)-like structure, can impart "stealth" properties to nanoparticles, helping them to evade the immune system and prolonging their circulation time in biological systems.

Q & A

Basic Questions

Q. What are the typical synthetic routes for preparing 1-Bromo-8-(2-ethoxyethoxy)octane?

- Methodological Answer : The compound is commonly synthesized via etherification and bromination of diol precursors. For instance, 1,8-octanediol can be brominated using HBr to introduce the bromide moiety, followed by protection of the hydroxyl group with an ethoxyethoxy ether using catalysts like Amberlyst H15 (acidic ion-exchange resin) under reflux conditions . The reaction typically proceeds in high yield (e.g., 95% for tert-butoxy protection in analogous syntheses) by optimizing solvent polarity and temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the ethoxyethoxy group (δ 3.4–3.7 ppm for -OCH₂CH₂O-) and the terminal bromide (δ 3.3–3.5 ppm for -CH₂Br). ¹³C NMR confirms the ether carbons (60–70 ppm) and the brominated carbon (30–35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (C₁₂H₂₅BrO₂, exact mass ~296.08 g/mol) and fragmentation patterns.

- IR Spectroscopy : Peaks near 1120 cm⁻¹ (C-O-C stretch) and 560–650 cm⁻¹ (C-Br stretch) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential volatility and inhalation hazards.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Waste Disposal : Halogenated waste containers are required, as brominated compounds may release toxic fumes upon combustion .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity. achieved 91% yield in acetone for iodide substitution .

- Temperature Control : Heating to 60°C accelerates SN2 mechanisms while minimizing elimination.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Monitoring : Track reaction progress via TLC (Rf comparison) or GC-MS to identify intermediates and by-products .

Q. What mechanistic challenges arise in coupling reactions using this compound as a substrate?

- Methodological Answer :

- Steric Hindrance : The ethoxyethoxy group may slow SN2 reactions due to steric bulk near the bromide. Switching to polar solvents (e.g., DMSO) or using organocopper reagents (e.g., Gilman reagents) can mitigate this, as seen in analogous syntheses of pheromone intermediates .

- Competing Elimination : Elevated temperatures or strong bases (e.g., KOtBu) may promote E2 pathways. Lowering reaction temperatures and using milder bases (e.g., NaI in acetone) favor substitution .

Q. How do computational models predict the reactivity and stability of this compound?

- Methodological Answer :

- QSPR/Neural Networks : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) with reactivity. For example, the ethoxyethoxy group’s electron-donating nature lowers the activation energy for nucleophilic attack .

- Molecular Dynamics (MD) : Simulations assess conformational flexibility, showing that the linear octane chain minimizes steric clashes during reactions .

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?

- Methodological Answer :

- By-product Analysis : Use GC-MS or HPLC to identify impurities (e.g., elimination products or unreacted starting material).

- Replication with Controlled Variables : Reproduce literature methods while adjusting one parameter (e.g., solvent, catalyst loading) to isolate critical factors. For example, ’s 91% yield for iodide substitution relied on precise stoichiometry (1:1 NaI:substrate) and post-reaction washes with sodium thiosulfate to remove excess iodide .

Methodological Notes

- Synthesis Optimization : Balance between reaction time and temperature is crucial. Prolonged heating may degrade sensitive functional groups.

- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR, MS, IR) to confirm structural integrity, especially for ethers prone to hydrolysis.

- Safety vs. Efficiency : While acetone is effective for substitutions (), its flammability requires careful handling in large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.